1-(2-Iodoethyl)-1,2,4-triazole

Description

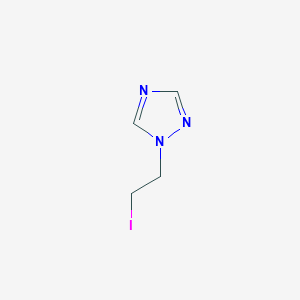

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodoethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6IN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBWYRITYNBJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 2 Iodoethyl 1,2,4 Triazole

Reactivity of the 2-Iodoethyl Moiety

The 2-iodoethyl group attached to the N1 position of the 1,2,4-triazole (B32235) ring is a key site for a variety of chemical reactions. The presence of the electron-withdrawing triazole ring and the good leaving group ability of the iodide atom make the ethyl chain susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions at the Ethyl Chain

The carbon atom bearing the iodine in 1-(2-Iodoethyl)-1,2,4-triazole is electrophilic and readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. For instance, the reaction of S-protected 1,2,4-triazoles with various alkylating agents has been shown to result in attack at the N1 and N2 positions of the triazole ring. nih.gov In a related context, the synthesis of 1,2,4-triazolo-linked bis-indolyl conjugates involves the S-alkylation of 5-mercapto-1,2,4-triazoles with 3-(2-bromoethyl)-1H-indole. mdpi.com This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the mercaptotriazole acts as the nucleophile, displacing the bromide ion from the ethyl chain of the indole (B1671886) derivative. mdpi.com

The table below summarizes representative nucleophilic substitution reactions involving triazole derivatives.

| Nucleophile | Electrophile | Product | Reaction Conditions | Reference |

| Sodium salt of 1,2,4-triazole | Halotriazole derivatives | 1,3'-bi-triazoles | Not specified | semanticscholar.org |

| 1H-1,2,4-triazole | α-(chloroformyl)arylhydrazine hydrochlorides | α-1,2,4-Triazolylcarbonyl arylhydrazines | Not specified | semanticscholar.org |

| 5-mercapto-1,2,4-triazoles | 3-(2-bromoethyl)-1H-indole | 1,2,4-triazolo-linked bis-indolyl conjugates | Trimethylamine | mdpi.com |

| 1,2,4-triazole | 4-chloroquinolines | 4-(1H-1,2,4-triazol-1-yl)quinolines | Neutral, acidic, or basic | researchgate.net |

Elimination Reactions Leading to Vinyl Derivatives

The 2-iodoethyl group of this compound can undergo elimination reactions, typically in the presence of a strong base, to form 1-vinyl-1,2,4-triazole. This reaction proceeds through an E2 mechanism, where a base abstracts a proton from the carbon atom adjacent to the one bearing the iodine, and the iodide ion is simultaneously eliminated. masterorganicchemistry.com The rate of this bimolecular elimination reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group. iitk.ac.in Strong, sterically hindered bases favor E2 elimination. iitk.ac.in In some cases, an E1cB (Elimination Unimolecular conjugate Base) mechanism may operate, particularly if the proton is acidic and the leaving group is poor. iitk.ac.in

While specific studies on the elimination reactions of this compound are not extensively detailed in the provided search results, the general principles of elimination reactions of alkyl halides are well-established and would apply to this compound. masterorganicchemistry.comiitk.ac.in

Oxidative Additions and Reductive Eliminations Involving the C-I Bond

The carbon-iodine (C-I) bond in this compound can participate in oxidative addition reactions with transition metal complexes. In this process, the metal center inserts into the C-I bond, leading to an increase in its oxidation state and coordination number. This is a key step in many catalytic cross-coupling reactions. The C-I bond is susceptible to cleavage and replacement with various functional groups. smolecule.com

A notable example of a reaction involving oxidative processes is the copper-catalyzed synthesis of 1,2,4-triazoles, which proceeds through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org While this example doesn't directly involve an iodoethyl group, it illustrates the principle of oxidative reactions in triazole synthesis. Another relevant process is the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides to form 3-trifluoromethyl-1,2,4-triazoles, where iodine acts as a mediator. isres.org

The reverse process, reductive elimination, involves the formation of a new bond between two ligands on the metal center and the subsequent detachment of the newly formed molecule from the metal, which is reduced in its oxidation state. These oxidative addition and reductive elimination cycles are fundamental to many catalytic processes.

Reactivity of the 1-Substituted 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms, which influences its reactivity towards both electrophiles and nucleophiles. chemicalbook.comnih.gov

Electrophilic Substitution Pathways on the Triazole Nitrogen Atoms

The nitrogen atoms in the 1,2,4-triazole ring are the primary sites for electrophilic attack due to their higher electron density compared to the carbon atoms. chemicalbook.comnih.govfrontiersin.org The parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position in strong acid. chemicalbook.com

Alkylation of 1H-1,2,4-triazole can be regioselective, with alkylation occurring at N1 under certain basic conditions. chemicalbook.com However, reactions with dihaloalkanes can lead to the formation of various isomers due to alkylation at different nitrogen atoms. nih.gov Studies on the alkylation of S-substituted 1,2,4-triazoles have shown that N1 and N2 are the preferred sites for electrophilic attack. nih.gov The metalation of 1H-1,2,4-triazoles with reagents like sodium hydroxide (B78521) or silver nitrate (B79036) also occurs at the nitrogen atoms. chemicalbook.com

Nucleophilic Attack on the Triazole Carbon Atoms

The carbon atoms in the 1,2,4-triazole ring are electron-deficient (π-deficient) due to their attachment to electronegative nitrogen atoms. chemicalbook.comnih.gov This makes them susceptible to nucleophilic attack, particularly under mild conditions. chemicalbook.comnih.govfrontiersin.org

For example, 2-phenyltriazole 1-oxides are activated at the C5 position towards nucleophilic attack, allowing for the replacement of a halogen at this position by strong nucleophiles. rsc.org The formation of 1,3'-bi-triazoles can occur through a nucleophilic substitution reaction where the sodium salt of 1,2,4-triazole attacks a halotriazole derivative. semanticscholar.org

The table below summarizes the general reactivity of the 1,2,4-triazole ring.

| Reaction Type | Position of Attack | Reactant Type | General Outcome | Reference |

| Electrophilic Substitution | Nitrogen atoms | Electrophiles (e.g., alkyl halides, acids) | N-alkylation, N-protonation | nih.govchemicalbook.com |

| Nucleophilic Substitution | Carbon atoms | Nucleophiles | C-substitution | chemicalbook.comnih.govrsc.org |

Metalation and Transmetalation Processes

The 1,2,4-triazole ring, particularly when substituted at the N1 position, is susceptible to regioselective metalation. This process typically involves the deprotonation of a C-H bond on the heterocyclic ring by a strong organometallic base, followed by the insertion of a metal cation. For N-substituted 1,2,4-triazoles, the C5 position is the most acidic and, therefore, the primary site for metalation.

Research has demonstrated that N-alkyl-1,2,4-triazoles can be efficiently magnesiated or zincated at the C5 position under mild conditions. Current time information in Bangalore, IN. The use of sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl, facilitates this selective deprotonation without interfering with other functional groups. Current time information in Bangalore, IN. For a compound like this compound, this C-H activation would yield a transient organomagnesium or organozinc intermediate.

This initial metalation is often a precursor to transmetalation, a fundamental organometallic reaction where a ligand is transferred from one metal to another. nih.gov The general form of this process is M¹–R + M²–X → M¹–X + M²–R. nih.gov In the context of the magnesiated or zincated triazole intermediate, a subsequent transmetalation step, for instance to a copper or palladium species, can set the stage for various cross-coupling reactions. Current time information in Bangalore, IN.nih.gov For example, a magnesiated N-propyl-1,2,4-triazole can be transmetalated to an organozinc species, which can then participate in a Negishi cross-coupling reaction. Current time information in Bangalore, IN. These processes provide a powerful strategy for functionalizing the triazole core at a specific position.

Table 1: Reagents for Metalation of N-Alkyl-1,2,4-triazoles This table is interactive. You can sort and filter the data.

| Base | Metal Inserted | Position | Conditions | Subsequent Reaction Example | Reference |

|---|---|---|---|---|---|

| TMPMgCl·LiCl | Mg | C5 | THF, 0 °C, 30 min | Trapping with electrophiles (e.g., iodine, benzaldehyde) | Current time information in Bangalore, IN. |

| TMPZnCl·LiCl | Zn | C5 | THF, 0 °C, 30 min | Pd-catalyzed Negishi cross-coupling | Current time information in Bangalore, IN. |

| sBu₂Mg | Mg | ortho- to N-aryl | Toluene | Pd-catalyzed arylation | nih.gov |

Derivatization Strategies and Functional Group Transformations

Formation of Quaternized Triazolium Salts

The 1,2,4-triazole ring contains three nitrogen atoms, but not all are equally reactive towards alkylation. In an N1-substituted triazole, such as this compound, the N4 atom is the most nucleophilic site for a second alkylation. This selective quaternization leads to the formation of 1,4-disubstituted-1,2,4-triazolium salts.

Studies have shown that 1-alkyl-1,2,4-triazoles can be quaternized at the N4 position in high yields using various alkylating agents, including alkyl halides. thieme-connect.comfigshare.comnih.gov The reaction typically proceeds under neat conditions or in a suitable solvent at elevated temperatures (85-120 °C) to afford the corresponding triazolium halide. thieme-connect.comthieme-connect.com For instance, 1-methyl-1,2,4-triazole (B23700) reacts with 3,3,3-trifluoropropyl iodide to give 1-methyl-4-(3,3,3-trifluoropropyl)-1,2,4-triazolium iodide in 99% yield. thieme-connect.com

The iodoethyl group on this compound can itself act as an alkylating agent, potentially leading to intermolecular quaternization between two molecules to form a dimeric triazolium salt or intramolecularly if a suitable nucleophile is present. More commonly, an external alkylating agent would be added to selectively target the N4 position, yielding a 1-(2-iodoethyl)-4-alkyl-1,2,4-triazolium salt. These resulting triazolium salts are stable precursors for N-heterocyclic carbenes (NHCs) and are also explored as ionic liquids. nih.govresearchgate.net

Coupling Reactions (e.g., cross-coupling for aryl/heteroaryl functionalization)

The structure of this compound offers two primary sites for transition-metal-catalyzed cross-coupling reactions: the C-I bond of the ethyl side chain and the C-H bonds of the triazole ring.

Coupling at the Triazole Ring (C5 Position): As established in the metalation section (3.2.3), the C5 position of the triazole ring can be selectively functionalized. Following metalation with a zinc base like TMPZnCl·LiCl, the resulting organozinc intermediate can undergo palladium-catalyzed Negishi cross-coupling with various aryl or heteroaryl halides. Current time information in Bangalore, IN. This allows for the introduction of diverse substituents directly onto the heterocyclic core. Similarly, copper-catalyzed C-H arylation methods have been developed to functionalize the C5 position of the 1,2,4-triazole ring with aryl bromides. researchgate.net

Coupling at the Iodoethyl Group: The alkyl iodide functionality is a classic electrophile for a wide range of cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organohalide, is a prominent method for forming C-C bonds. libretexts.org The iodoethyl group in this compound would be an excellent substrate for coupling with arylboronic acids to synthesize 1-(2-arylethyl)-1,2,4-triazoles. The general mechanism involves oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product. libretexts.orguwindsor.ca

Table 2: Potential Cross-Coupling Reactions This table is interactive. You can sort and filter the data.

| Coupling Type | Reactive Site | Coupling Partner | Catalyst System (Typical) | Product Type | Reference (Principle) |

|---|---|---|---|---|---|

| Negishi | C5 (after metalation) | Aryl/Heteroaryl Halide | Pd(0) complex | 1-(2-Iodoethyl)-5-aryl-1,2,4-triazole | Current time information in Bangalore, IN. |

| Suzuki-Miyaura | C-I (Iodoethyl) | Aryl/Heteroaryl Boronic Acid | Pd(0) complex, Base | 1-(2-Aryl/Heteroarylethyl)-1,2,4-triazole | libretexts.org |

| C-H Arylation | C5 | Aryl Bromide | Cu-diamine complex | 1-(2-Iodoethyl)-5-aryl-1,2,4-triazole | researchgate.net |

Ring-Opening and Rearrangement Pathways (if applicable to N1-substituted systems)

The 1,2,4-triazole ring is an aromatic heterocycle and is generally characterized by significant thermodynamic stability. researchgate.net For simple N1-substituted systems like this compound, ring-opening or rearrangement reactions are not common under standard laboratory conditions.

Studies on the thermal behavior of substituted 4H-1,2,4-triazoles show that they tend to rearrange to the more stable 1H-1,2,4-triazole isomers at high temperatures (e.g., 320 °C). nih.govresearchgate.net This rearrangement proceeds via an intermolecular mechanism, underscoring the thermodynamic preference for the N1-substitution pattern. researchgate.net This inherent stability suggests that the this compound scaffold is robust.

While ring-opening pathways exist for highly activated or strained triazole systems, such as the Dimroth rearrangement in certain 1,2,3-triazoles or condensed heterocyclic systems, these are not typically observed for simple N1-alkyl-1,2,4-triazoles. beilstein-journals.orgnih.gov Specific synthetic methods have been developed that involve the ring-opening of other heterocycles (like thiazolones) to form 1,2,4-triazoles, but the reverse process for a stable triazole is not synthetically prevalent. rsc.org Therefore, ring-opening and rearrangement are not considered primary reactive pathways for this compound itself, which instead relies on functionalization of the iodoethyl group or the C5 position of the ring.

Spectroscopic and Structural Elucidation of 1 2 Iodoethyl 1,2,4 Triazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

In the ¹H NMR spectrum of 1-(2-Iodoethyl)-1,2,4-triazole, distinct signals are expected for the protons on the triazole ring and the ethyl chain. The two protons on the triazole ring (H-3 and H-5) are anticipated to appear as singlets in the downfield region, typically between δ 8.0 and 8.5 ppm, due to the deshielding effect of the aromatic, electron-deficient ring system. The ethyl group protons would manifest as two triplets. The methylene (B1212753) group attached to the triazole nitrogen (N-CH₂-) is expected around δ 4.5 ppm, while the methylene group bonded to the iodine atom (-CH₂-I) would likely appear further upfield, around δ 3.5 ppm. The coupling between these adjacent methylene groups results in the characteristic triplet splitting pattern.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the triazole ring are expected to resonate at approximately δ 152 ppm (C-3) and δ 145 ppm (C-5). For the ethyl substituent, the carbon atom attached to the nitrogen (N-CH₂) would be found around δ 50 ppm, whereas the carbon bearing the iodine atom (CH₂-I) is expected to be significantly shielded, appearing at a much lower chemical shift, typically around δ 5-10 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are predicted based on analogous structures and general principles of NMR spectroscopy.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-3/H-5 (Triazole) | ¹H | ~8.0 - 8.5 | Singlet |

| N-CH₂- | ¹H | ~4.5 | Triplet |

| -CH₂-I | ¹H | ~3.5 | Triplet |

| C-3/C-5 (Triazole) | ¹³C | ~145 - 152 | - |

| N-CH₂- | ¹³C | ~50 | - |

| -CH₂-I | ¹³C | ~5 - 10 | - |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the triazole ring and the iodoethyl side chain. ijsr.net

Key diagnostic features in the spectrum include the C-H stretching vibrations of the triazole ring, typically observed around 3100 cm⁻¹. The C=N and N-N stretching vibrations within the heterocyclic ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. ijsr.net The aliphatic C-H stretching of the ethyl group would appear just below 3000 cm⁻¹. A crucial, though often weak, absorption is the C-I stretching vibration, which is expected in the far-infrared region, typically between 500 and 600 cm⁻¹. The presence of these bands provides strong evidence for the molecular structure. rsc.orgresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for the respective functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Triazole Ring | ~3100 |

| C-H Stretch (Aliphatic) | -CH₂-CH₂- | 2850 - 2960 |

| C=N Stretch | Triazole Ring | 1600 - 1450 |

| N-N Stretch | Triazole Ring | 1450 - 1400 |

| C-I Stretch | Iodoalkane | 500 - 600 |

Mass Spectrometry Techniques for Molecular Formula Confirmation (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition and confirmation of its molecular formula.

For this compound (C₄H₆IN₃), the calculated monoisotopic mass is 222.9606 g/mol . In HRMS analysis, typically using electrospray ionization (ESI), the compound would be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The expected m/z for the [M+H]⁺ ion would be approximately 223.9684, while the [M+Na]⁺ ion would be observed around 245.9504. The high accuracy of HRMS allows for the differentiation between molecules with the same nominal mass but different elemental compositions. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing the characteristic loss of iodine or cleavage of the ethyl chain. uni.lu

Table 3: Predicted HRMS Data for this compound Calculations are based on the molecular formula C₄H₆IN₃. Data for the chloro-analogue is used as a reference for adduct formation. uni.lu

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₆IN₃ |

| Molecular Weight | 223.01 g/mol |

| Monoisotopic Mass | 222.9606 g/mol |

| Predicted m/z for [M+H]⁺ | 223.9684 |

| Predicted m/z for [M+Na]⁺ | 245.9504 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not currently reported in the literature, the structural features can be predicted based on known structures of similar 1,2,4-triazole (B32235) derivatives. The 1,2,4-triazole ring is known to be planar and aromatic. The C-N and N-N bond lengths within the ring are expected to be intermediate between single and double bonds, consistent with delocalized π-electron systems. The ethyl group would adopt a staggered conformation to minimize steric strain. The crystal packing would likely be influenced by weak intermolecular hydrogen bonds involving the triazole ring protons and nitrogen atoms, as well as dipole-dipole interactions.

Advanced Spectroscopic Methods (e.g., UV-Vis for electronic transitions)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The 1,2,4-triazole ring constitutes the primary chromophore in this compound.

Unsubstituted 1,2,4-triazole exhibits a very weak absorption at approximately 205 nm, which is attributed to a π→π* electronic transition. ijsr.net The attachment of an alkyl group like the iodoethyl chain is not expected to significantly shift the absorption maximum (λ_max), as it does not extend the conjugation of the chromophore. Therefore, this compound is predicted to be largely transparent in the near-UV and visible regions, with its main electronic absorption occurring in the far-UV range. This technique is primarily used to confirm the presence of the triazole electronic system and to check for the absence of conjugated impurities. ijsr.netnih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 1-(2-Iodoethyl)-1,2,4-triazole are fundamental to its chemical identity. Computational methods such as Density Functional Theory (DFT) are instrumental in dissecting these characteristics.

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle, a characteristic that significantly influences its stability and reactivity. wikipedia.org Aromaticity is defined by the presence of a cyclic, planar structure with a continuous system of overlapping p-orbitals containing a specific number of delocalized π-electrons (Hückel's rule). In the 1,2,4-triazole ring, two carbon atoms and three nitrogen atoms each contribute to a six-π-electron system, analogous to benzene. arxiv.org

Theoretical calculations confirm the planar geometry of the 1,2,4-triazole ring. researchgate.net Analysis of the calculated carbon-nitrogen and nitrogen-nitrogen bond lengths reveals values that are intermediate between typical single and double bonds, providing strong evidence for electron delocalization around the ring. wikipedia.org This delocalization distributes electron density over the entire ring system, resulting in enhanced thermodynamic stability. arxiv.org Computational tools like Nucleus-Independent Chemical Shift (NICS) calculations are often used to quantify the aromaticity, where a negative value inside the ring indicates the presence of a diatropic ring current, a hallmark of aromatic systems. nih.gov

The distribution of electron density across the this compound molecule is uneven due to the different electronegativities of the nitrogen, carbon, and iodine atoms. Computational methods, such as Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom. nih.govresearchgate.net

Generally, the nitrogen atoms in the triazole ring are electron-rich, making them nucleophilic centers susceptible to protonation or alkylation. dnu.dp.ua DFT calculations can identify the most likely site of protonation, which is often the N4 nitrogen. dnu.dp.ua The iodine atom, being a large and polarizable halogen, significantly influences the electronic properties of the ethyl side chain, making the adjacent carbon atom electrophilic and a potential site for nucleophilic attack.

Below is a table illustrating typical calculated reactivity descriptors for a substituted triazole derivative, providing a framework for understanding the potential reactivity of this compound.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 6.0 eV |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | 3.0 eV |

| Electrophilicity (ω) | Index for the energy lowering of a molecule when it accepts electrons. | 1.2 eV |

Tautomerism and Conformational Analysis of N-Substituted 1,2,4-Triazoles

For the parent 1,2,4-triazole, prototropic tautomerism is a key feature, with the hydrogen atom potentially residing on the N1 or N4 nitrogen atoms. researchgate.netresearchgate.net X-ray and computational studies have shown that the 1H-tautomer is generally more stable than the 4H-tautomer. mdpi.com However, in this compound, the substitution at the N1 position precludes this type of tautomerism.

Instead, the focus shifts to conformational analysis, primarily concerning the rotation around the single bonds of the iodoethyl substituent. The flexibility of the ethyl chain allows the molecule to adopt various spatial arrangements (conformers). Computational studies can determine the relative energies of these different conformers by calculating the potential energy surface as a function of dihedral angles. This analysis helps identify the most stable, low-energy conformation of the molecule, which is crucial for understanding its interactions with other molecules. mdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a valuable tool for investigating the step-by-step pathways of chemical reactions. For a molecule like this compound, theoretical studies can elucidate the mechanisms of its synthesis and subsequent reactions. For example, the synthesis of N-substituted triazoles often involves nucleophilic substitution or cycloaddition reactions. nih.govfrontiersin.orgresearchgate.net

DFT calculations can map the entire reaction coordinate, identifying transition states (the highest energy point along the reaction path) and intermediates. acs.org By calculating the activation energies associated with these transition states, chemists can predict reaction rates and determine the most favorable reaction pathway. For instance, in reactions where this compound acts as an alkylating agent, computational models can clarify whether the reaction proceeds via an SN1 or SN2 mechanism and predict the stereochemical outcome.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm the molecular structure. researchgate.netbohrium.com

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule, corresponding to the stretching and bending of its chemical bonds. researchgate.net These calculated frequencies can be used to generate a theoretical IR spectrum, aiding in the assignment of absorption bands observed in an experimental spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts of ¹H and ¹³C atoms. researchgate.net These predictions are based on calculating the magnetic shielding around each nucleus within the molecule's optimized geometry. mdpi.com Comparing calculated and experimental NMR spectra is a powerful method for structure verification. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. nih.gov

The table below shows a hypothetical comparison between experimental and DFT-calculated spectroscopic data for a substituted triazole.

| Spectroscopic Data | Experimental Value | DFT Calculated Value |

| IR Frequency (C=N stretch) | 1610 cm⁻¹ | 1615 cm⁻¹ |

| ¹H NMR (CH₂-I) | δ 3.5 ppm | δ 3.4 ppm |

| ¹³C NMR (Triazole C3) | δ 152 ppm | δ 151 ppm |

| UV-Vis λmax | 210 nm | 208 nm |

Molecular Modeling for Ligand-Receptor Interactions

While avoiding specific biological outcomes, molecular modeling techniques like molecular docking can be employed to study the potential non-covalent interactions between this compound and the binding site of a receptor or enzyme. ijcrcps.com This approach provides insight into the molecule's steric and electronic complementarity with a given binding pocket. nih.gov

Molecular docking simulations place the ligand (this compound) into the active site of a macromolecule in various orientations and conformations. mdpi.com A scoring function is then used to estimate the binding affinity for each pose, typically reported as a binding energy (in kcal/mol). mdpi.com Lower binding energies suggest more favorable interactions. ijcrcps.com

These studies can identify key intermolecular forces, such as:

Hydrogen Bonds: Between the nitrogen atoms of the triazole ring and amino acid residues.

Halogen Bonds: Involving the iodine atom of the ligand and an electron-rich atom in the receptor.

Hydrophobic Interactions: Involving the ethyl chain and nonpolar regions of the binding site.

The results of docking studies can reveal the preferred binding mode and the crucial interactions that stabilize the ligand-receptor complex, providing a theoretical foundation for its potential as a structural scaffold in ligand design. nih.govrsc.org

Applications in Advanced Materials and Chemical Synthesis

Role as a Versatile Building Block and Synthetic Intermediate

The 1,2,4-triazole (B32235) ring is a fundamental structural motif in a wide array of functional molecules. nih.govlifechemicals.com Derivatives of 1,2,4-triazole are actively employed in the creation of numerous biologically active substances and advanced functional materials. lifechemicals.com The compound 1-(2-Iodoethyl)-1,2,4-triazole, with its reactive iodoethyl side chain, is poised to be a highly useful building block in organic synthesis.

Precursor for Complex Heterocyclic Architectures

The 1,2,4-triazole core is a key component in many medicinal compounds and is used in the design and synthesis of more complex heterocyclic systems. nih.gov The iodoethyl group in this compound serves as a potent electrophile, making it an excellent precursor for the synthesis of a variety of more complex heterocyclic structures. The iodine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of the 1,2,4-triazole moiety onto other molecules, leading to the construction of novel, intricate heterocyclic architectures. Various synthetic methods have been developed for the preparation of 1,2,4-triazole derivatives, highlighting their importance in heterocyclic chemistry. scispace.comnih.govorganic-chemistry.org

Construction of Polymeric and Supramolecular Assemblies

The 1,2,4-triazole nucleus is a valuable component in polymer chemistry. nveo.org Polymers containing the 1,2,4-triazole unit have been synthesized and are noted for their thermal stability. ibm.com The bifunctional nature of this compound, possessing both the triazole ring and a reactive alkyl iodide, makes it a suitable monomer for the synthesis of novel polymers. Through nucleophilic substitution reactions, the iodoethyl group can react with difunctional or polyfunctional nucleophiles to form polymer chains. The resulting polymers would incorporate the 1,2,4-triazole ring into their backbone or as a pendant group, potentially imparting desirable properties such as thermal stability, specific solubility, and coordination capabilities. Additionally, the nitrogen-rich triazole ring can participate in the formation of supramolecular assemblies through hydrogen bonding and coordination with metal ions.

Integration into Functional Organic Materials

Derivatives of 1,2,4-triazole have found significant applications in the field of materials science, particularly in organic electronics. lifechemicals.com This is largely due to the electron-deficient nature of the triazole ring, which facilitates electron transport.

Materials with Electron-Transport and Hole-Blocking Properties

The electron-deficient character of the 1,2,4-triazole ring makes its derivatives excellent candidates for electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in organic electronic devices. These materials are crucial for enhancing the efficiency and stability of OLEDs by facilitating the transport of electrons to the emissive layer while blocking the passage of holes, thus promoting electron-hole recombination in the desired region. By functionalizing other organic semiconductor molecules with the 1-(2-ethyl)-1,2,4-triazole group via the reactive iodide, new materials with tailored electron-transport and hole-blocking properties could be developed.

Development of Organic Photovoltaic Cells and Data Storage Devices

The unique electronic properties of 1,2,4-triazole derivatives also suggest their potential use in other areas of organic electronics, such as organic photovoltaic (OPV) cells and data storage devices. In OPVs, materials containing the triazole moiety could function in the electron-acceptor or electron-transporting layers. The ability to tune the electronic properties of molecules by incorporating the 1,2,4-triazole ring makes it an attractive component for designing new materials for these advanced applications. The reactive handle provided by the iodoethyl group in this compound would be instrumental in integrating this functional unit into larger, more complex organic molecules or polymers designed for these specific purposes.

Liquid Crystalline Materials and Optical Waveguides

The 1,2,4-triazole scaffold is a component in the design of advanced optical materials, including liquid crystals and optical waveguides, due to its structural rigidity, inherent dipole moment, and ability to participate in intermolecular interactions. mdpi.comnih.gov Liquid crystals containing heterocyclic rings can exhibit unique mesomorphic properties. cnrs.frsciencescholar.us The incorporation of five-membered rings like triazoles can influence the formation of various liquid crystalline phases, such as smectic and nematic phases, by altering the molecule's shape and polarity. cnrs.fr

While this compound itself is not a liquid crystal, it serves as a valuable synthetic intermediate for creating more complex mesogenic structures. The reactive iodoethyl group can be substituted to attach long alkyl chains or other mesogenic units, which are crucial for inducing liquid crystalline behavior. For example, the synthesis of 1,2,4-triazolium salts bearing long perfluoroalkyl and alkyloxy chains has been shown to produce ionic liquid crystals with columnar mesophases. mdpi.com

In the field of optical waveguides, materials capable of guiding light are essential. Derivatives of 4H-1,2,4-triazole have been investigated for their luminescent properties, which are vital for applications in optoelectronics. nih.govresearchgate.net Furthermore, iron-triazole molecular complexes have been integrated into polymer optical waveguides to create temperature sensors. uni-hannover.denih.gov These sensors function based on a spin-crossover transition that changes the material's color and spectral properties with temperature. uni-hannover.denih.gov this compound could be used to synthesize ligands for such switchable molecular complexes, tethering them into a polymer matrix suitable for waveguide fabrication.

Table 1: Examples of 1,2,4-Triazole Derivatives in Liquid Crystalline Materials

| Compound Class | Mesophase Observed | Key Structural Feature |

| Di-alkyloxy-phenyl-1,2,4-triazolium salts | Monotropic, columnar | Long alkyloxy chains on a phenyl ring attached to the triazole core. mdpi.com |

| 1,4-disubstituted isres.orgnih.govresearchgate.net-triazoles | Smectic A or C | Triazole unit in the central core, linked directly to phenyl rings. cnrs.fr |

This table presents examples of related triazole compounds to illustrate the potential applications, as direct data for this compound is not available.

Synthesis of Metal-Organic Frameworks (MOFs) with 1,2,4-Triazole Ligands

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The 1,2,4-triazole ring is a highly effective building block for MOF synthesis because its nitrogen atoms can readily coordinate to metal centers, acting as a bridging ligand to form stable, extended networks. mdpi.com These triazole-based MOFs have potential applications in gas storage, catalysis, and as magnetic materials. mdpi.com

The utility of this compound in this context is primarily as a precursor for the synthesis of functionalized ligands. The iodoethyl group allows for the introduction of other coordinating groups, such as carboxylates or tetrazoles, through straightforward substitution reactions. This "post-synthesis modification" approach on the ligand precursor enables the creation of custom-designed linkers for MOFs with specific properties. For example, asymmetric ligands combining a 1,2,4-triazole and a tetrazole unit have been used to construct novel copper(II) MOFs. rsc.org The iodoethyl group provides a reactive site to build such multi-functional linkers, allowing for precise control over the final MOF architecture and functionality. chemrxiv.org

Table 2: Selected MOFs Constructed from 1,2,4-Triazole-Based Ligands

| MOF Formula | Metal Ion | Ligand Type | Dimensionality | Reference |

| [CuL(OH)]BF₄ | Cu(II) | Asymmetric 1,2,4-triazole and tetrazole | 3D | rsc.org |

| Fe(Htrz)₂(trz) | Fe(II) | 1,2,4-triazole (Htrz) | 3D | (General example) |

| ZIF-8 | Zn(II) | 2-methylimidazole | 3D | (Benchmark MOF) |

This table includes examples of MOFs built from related triazole ligands to demonstrate the principle, as MOFs synthesized directly from this compound are not documented.

Catalytic Applications and Ligand Design

As Ligands in Transition-Metal Catalysis

The 1,2,4-triazole nucleus is a prominent structural motif in coordination chemistry, where it serves as a ligand for various transition metals. ripublication.comwikipedia.org The nitrogen atoms of the triazole ring possess lone pairs of electrons that can coordinate with metal centers, forming stable complexes. These complexes are utilized in catalysis for a range of organic transformations. organic-chemistry.org The N1 and N2 atoms of the triazole ring can bridge two metal centers, facilitating magnetic interactions and enabling the construction of polynuclear complexes. mdpi.com

This compound is a precursor for synthesizing tailored ligands for transition-metal catalysis. The reactive C-I bond allows for the attachment of the triazole moiety to other molecular scaffolds, polymers, or surfaces. This could be used to create heterogeneous catalysts, which are easily separable from the reaction mixture, or to design complex, multi-dentate ligands with specific steric and electronic properties to control the activity and selectivity of a metal catalyst. For instance, ruthenium bis-bipyridyl complexes featuring 1,2,4-triazole-based ligands have been synthesized for applications in artificial photosynthesis. dcu.ie

In Organocatalysis

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While many applications of triazoles involve coordination to metals, the 1,2,4-triazole ring itself can exhibit catalytic activity. Research has shown that the anion of 1,2,4-triazole, generated by deprotonation with a base, is an effective nucleophilic catalyst for acyl transfer reactions, including the aminolysis and transesterification of esters. nih.gov

In this catalytic cycle, the triazolide anion attacks the carbonyl group of the ester, forming a reactive N-acyltriazole intermediate. This intermediate is then readily attacked by a nucleophile (an amine or alcohol), transferring the acyl group and regenerating the triazole catalyst. nih.gov The presence of the 1-(2-iodoethyl) substituent on the triazole ring would likely influence the catalyst's solubility and electronic properties. Although direct participation of the iodoethyl group in the catalytic cycle is not expected, its presence could be leveraged to immobilize the catalyst on a solid support, creating a recyclable organocatalyst system. However, no studies have specifically reported the use of this compound as an organocatalyst.

Applications in Energetic Materials Science

Nitrogen-rich heterocyclic compounds are a cornerstone of modern energetic materials science. uni-muenchen.de The 1,2,4-triazole ring is a desirable building block for such materials due to its high positive heat of formation, significant nitrogen content (N₃C₂), and good thermal stability, all of which contribute to high energy density. purdue.eduresearchgate.netnih.gov Many advanced energetic materials are ionic salts, which often exhibit lower vapor pressure and higher densities compared to their non-ionic counterparts. researchgate.net

While this compound is not itself a primary energetic material, it can be considered a precursor for synthesizing more complex energetic molecules. The high nitrogen content of the triazole core is beneficial. However, the iodoethyl group has several effects on its potential energetic properties:

Increased Density: The heavy iodine atom significantly increases the molecular weight and density of the compound, which is a desirable trait for energetic materials as it can lead to higher detonation performance.

Reactivity: The C-I bond is relatively weak and could be a point of thermal instability. More importantly, it provides a reactive site to introduce explosophoric groups (like -NO₂ or -N₃) to create a more powerful energetic material. For example, substitution of the iodide with an azide (B81097) would yield 1-(2-azidoethyl)-1,2,4-triazole, a compound with significantly higher nitrogen content and energetic potential.

Table 3: Comparison of Properties for Energetic Functional Groups

| Functional Group | Formula | Contribution to Energetics | Impact on Stability |

| Nitro | -NO₂ | High oxygen balance, high energy | Generally stable |

| Azido | -N₃ | Very high nitrogen content, high heat of formation | Can be sensitive |

| Iodoethyl | -CH₂CH₂I | Increases density | Lowers thermal stability, reduces N% |

This table provides a general comparison of functional groups relevant to energetic materials to contextualize the properties of the iodoethyl group.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally relied on methods that can be resource-intensive. nih.govijpcbs.com Future research is increasingly focused on developing synthetic pathways that are not only more efficient in terms of yield and time but also align with the principles of green chemistry.

Key areas for development include:

Continuous-Flow Synthesis: Shifting from batch processing to continuous-flow reactors can offer superior control over reaction parameters, enhance safety, and improve yield. A metal-free, continuous one-pot method has already proven effective for other functionalized 1,2,4-triazoles, suggesting a promising avenue for the synthesis of 1-(2-Iodoethyl)-1,2,4-triazole. rsc.org This approach is atom-economical and minimizes waste by avoiding intermediate isolation and purification steps. rsc.org

Metal-Free Catalysis: While metal catalysts (e.g., copper, silver) have been used for constructing triazole rings, they can lead to product contamination and add to environmental concerns. isres.org Developing metal-free approaches, such as iodine-mediated oxidative cyclization or reactions utilizing common solvents as carbon sources, presents a more sustainable alternative. isres.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. This technique has been successfully applied to generate various substituted 1,2,4-triazoles and is a strong candidate for optimizing the synthesis of the target compound. semanticscholar.org

Eco-Friendly Solvents: Future syntheses will likely prioritize the use of water or other environmentally benign solvents, moving away from volatile organic compounds. Protocols using catalysts like zinc-based nanoparticles in water have demonstrated the feasibility of this approach for triazole synthesis. rsc.org

| Synthetic Strategy | Key Advantages | Potential Impact on this compound Synthesis |

|---|---|---|

| Continuous-Flow Chemistry | Enhanced safety, higher yields, scalability, reduced waste. rsc.org | Safer handling of reactive intermediates and streamlined production. |

| Metal-Free Catalysis | Avoids toxic metal contamination, lower cost, environmental friendliness. isres.org | Cleaner product profile and reduced environmental footprint. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency, higher yields. semanticscholar.org | Accelerated synthesis for rapid library generation. |

| Green Solvents (e.g., Water) | Reduced toxicity and environmental impact, improved safety. rsc.org | Development of a fully sustainable synthetic pathway. |

Exploration of Underexplored Reactivity Pathways of the Iodoethyl Group

The iodoethyl group is a potent electrophile and an excellent leaving group, making it highly suitable for a variety of nucleophilic substitution reactions. While its use in forming carbon-heteroatom bonds is known, a vast landscape of its reactivity remains to be explored. The C-I bond is significantly weaker than C-Br or C-Cl bonds, allowing reactions to proceed under milder conditions.

Future research could focus on:

Complex Molecule Synthesis: Using this compound to introduce the triazole moiety into complex scaffolds. This could involve reactions with intricate natural products or pharmacologically active molecules to create hybrid compounds with novel properties.

Carbon-Carbon Bond Formation: While reactions with heteroatom nucleophiles are common, exploring its utility in C-C bond-forming reactions (e.g., with organometallic reagents or stabilized carbanions) could open new avenues for creating more complex carbon skeletons.

Radical Reactions: Investigating the participation of the iodoethyl group in radical-mediated reactions could lead to novel cyclization or addition products that are not accessible through traditional ionic pathways.

Click Chemistry Precursors: The iodoethyl group can be converted to an azidoethyl group, transforming the molecule into a precursor for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) "click" reactions. This would enable its efficient conjugation to a wide range of molecules and materials.

| Reactant Type (Nucleophile) | Resulting Product Class | Potential Application Area |

|---|---|---|

| Amines (R-NH2) | Substituted Aminoethyl-triazoles | Pharmaceuticals, Ligand Synthesis |

| Thiols (R-SH) | Thioether-linked triazoles | Materials Science, Medicinal Chemistry nih.gov |

| Azides (N3-) | Azidoethyl-triazoles | Click Chemistry, Bio-conjugation |

| Alkoxides (R-O-) | Ether-linked triazoles | Polymer Chemistry, Material Functionalization |

| Cyanides (CN-) | Triazole-propionitriles | Synthetic Intermediates |

Advanced Computational Predictions for Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the design and discovery of new molecules. nih.gov For this compound and its derivatives, computational methods can be employed for rational design in several ways.

Reaction Mechanism and Pathway Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the feasibility of novel synthetic routes or unexplored reactivity patterns. This can help prioritize experimental efforts toward the most promising reactions. nih.gov

Property Prediction for Novel Derivatives: Computational tools can predict the physicochemical, electronic, and photophysical properties of hypothetical derivatives. For instance, by modeling different substituents attached to the iodoethyl group's replacement, researchers can screen for molecules with desired properties (e.g., specific absorption/emission wavelengths, electron mobility) before committing to their synthesis. nih.gov

Molecular Docking and Dynamics: In the context of drug design, molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.govnih.gov This in silico screening can identify promising candidates for further biological evaluation. nih.govnih.gov

Expansion of Applications in Next-Generation Materials and Chemical Technologies

The inherent electronic properties of the 1,2,4-triazole ring make it a valuable component in materials science. researchgate.netresearchgate.net The electron-deficient nature of the ring gives it excellent electron-transport and hole-blocking capabilities. researchgate.netresearchgate.net this compound can act as a key intermediate for incorporating this functional moiety into larger systems.

Emerging applications include:

Organic Light-Emitting Diodes (OLEDs): 1,2,4-Triazole derivatives are used as host materials or electron-transport layers in OLEDs. researchgate.net The reactive iodoethyl group of the title compound allows it to be grafted onto polymer backbones or other molecules to create novel materials for more efficient and stable OLED devices. researchgate.net

Functional Polymers: By leveraging the reactivity of the iodoethyl group, the triazole unit can be incorporated into polymers. This could lead to materials with enhanced thermal stability, specific electronic properties, or improved performance as proton exchange membranes in fuel cells (PEMFCs). researchgate.net

Metal-Organic Frameworks (MOFs): While many MOFs use triazoles as ligands, the functional handle on this compound allows for post-synthetic modification of MOFs. This could be used to introduce new functionalities or link different frameworks together.

Corrosion Inhibitors: 1,2,4-triazole is known to be an effective corrosion inhibitor for metals like copper. chemicalbook.com The iodoethyl group could be used to covalently bond the triazole to surfaces or incorporate it into protective coatings for enhanced durability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing alkyl halide substituents (e.g., iodoethyl groups) to the 1,2,4-triazole core?

- Methodological Answer : Alkyl halide functionalization of 1,2,4-triazole derivatives often involves nucleophilic substitution or hydroxymethylation followed by halogenation. For example, hydroxymethylation of 1,2,4-triazole using paraformaldehyde (as in ) can yield intermediates like 1-(hydroxymethyl)-1,2,4-triazole, which may then undergo halogenation with agents like thionyl chloride (SOCl₂) or iodine derivatives. Solvent choice (e.g., chloroform) and controlled reagent addition are critical for optimizing yields . Adapting this method, the iodoethyl group could be introduced via reaction of a hydroxyl- or chloromethyl intermediate with potassium iodide (KI) under mild conditions.

Q. How can spectroscopic techniques confirm the structure of 1-(2-iodoethyl)-1,2,4-triazole?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : To identify the iodoethyl group (δ ~3.5–4.0 ppm for CH₂-I) and triazole ring protons (δ ~7.5–8.5 ppm).

- Mass Spectrometry (MS) : To confirm molecular weight (expected molecular ion [M+H⁺] for C₄H₆IN₃: ~223.98 g/mol).

- IR Spectroscopy : To detect C-I stretching (~500–600 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .

- Elemental Analysis : To validate purity and stoichiometry.

Q. What solvents and reaction conditions stabilize 1,2,4-triazole derivatives during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of triazole intermediates, while chlorinated solvents (e.g., chloroform) are preferred for halogenation steps to avoid side reactions. Reactions involving iodine require moisture-free conditions to prevent hydrolysis. Storage at 2–30°C under inert atmosphere is recommended to preserve stability .

Advanced Research Questions

Q. How does the iodoethyl substituent influence the biological activity of 1,2,4-triazole derivatives compared to other halogenated analogs?

- Methodological Answer : The iodoethyl group may enhance lipophilicity and membrane permeability, potentially increasing bioavailability. Comparative studies with fluoro-, chloro-, or bromoethyl analogs are essential. For example:

- Antifungal Activity : Triazole derivatives with bulky substituents (e.g., iodoethyl) may disrupt fungal cytochrome P450 enzymes more effectively than smaller halogens .

- SAR Analysis : Computational modeling (e.g., molecular docking) can predict binding interactions with target proteins, such as fungal lanosterol 14α-demethylase .

Q. What strategies mitigate toxicity concerns associated with 1,2,4-triazole metabolites in pharmacological studies?

- Methodological Answer :

- Metabolite Identification : Use LC-MS/MS to track metabolites like 1,2,4-triazole (1,2,4-T) and its conjugates (e.g., triazole acetic acid), which are associated with hepatotoxicity .

- Structural Modification : Introduce polar groups (e.g., hydroxyl) to reduce metabolic conversion to toxic intermediates.

- In Silico Toxicity Prediction : Tools like ADMET predictors assess hepatotoxicity risks early in drug design .

Q. How can contradictions in biological activity data for 1,2,4-triazole derivatives be resolved?

- Methodological Answer : Discrepancies often arise from variations in:

- Experimental Design : Standardize assays (e.g., MIC for antimicrobial studies) and cell lines.

- Compound Purity : Validate via HPLC (>95% purity) to exclude confounding effects from impurities.

- Structural Confirmation : Re-characterize disputed compounds using XRD or 2D NMR to verify regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.